rac-alpha-N-Boc-Amino-4-pyridineaceic Acid

Medicinal Chemistry Drug Design Physicochemical Properties

rac-alpha-N-Boc-Amino-4-pyridineaceic Acid (CAS 369403-56-5; IUPAC: 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid) is a protected, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-pyridyl substituent directly attached to the α-carbon. With a molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol, this racemic mixture is supplied as a neat solid with a purity specification of ≥95%.

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 369403-56-5
Cat. No. B571496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-alpha-N-Boc-Amino-4-pyridineaceic Acid
CAS369403-56-5
Synonyms2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic Acid; 
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)
InChIKeyMHUNKOGKEZKMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-alpha-N-Boc-Amino-4-pyridineaceic Acid (CAS 369403-56-5): A Boc-Protected Pyridylglycine Building Block for Factor Xa Inhibitor and Diaminoalkane Synthesis


rac-alpha-N-Boc-Amino-4-pyridineaceic Acid (CAS 369403-56-5; IUPAC: 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid) is a protected, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-pyridyl substituent directly attached to the α-carbon . With a molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol, this racemic mixture is supplied as a neat solid with a purity specification of ≥95% . It belongs to the class of N-Boc-α-amino acid building blocks and is specifically catalogued as a reagent for the preparation of lactam-containing diaminoalkanes, β/α-amino acid derivatives, and inhibitors of coagulation Factor Xa . Its structural signature—a Boc-protected amine on a pyridin-4-yl-substituted acetic acid scaffold—distinguishes it from more common phenylglycine or alkyl-substituted Boc-amino acid analogs.

Why Generic Boc-Amino Acid Substitution Fails: The Structural Demands of rac-alpha-N-Boc-Amino-4-pyridineaceic Acid in Drug Discovery Chemistry


Generic Boc-amino acid building blocks such as Boc-phenylglycine or Boc-alanine cannot simply replace rac-alpha-N-Boc-Amino-4-pyridineaceic Acid because the 4-pyridyl moiety is not merely a steric placeholder—it functions as a hydrogen-bond acceptor, a metal-coordinating ligand, and a modulator of lipophilicity and electronic distribution, all of which directly influence downstream biological activity [1]. In the context of Factor Xa inhibitor development, the pyridin-4-yl group has been specifically exploited as a key pharmacophoric element for binding within the S1 pocket of the serine protease . Substituting the pyridyl ring with a phenyl ring (as in Boc-phenylglycine analogs) reduces hydrogen-bond acceptor capacity and alters the pKa of the heterocyclic nitrogen, potentially compromising target engagement and pharmacokinetic profiles . Furthermore, the α-substitution pattern provides a distinct conformational constraint compared to β-substituted analogs such as Boc-4-pyridylalanine, which can lead to different peptide backbone geometries and protease susceptibility . These structural differentiators make indiscriminate substitution scientifically unsound.

Quantitative Differentiation Evidence for rac-alpha-N-Boc-Amino-4-pyridineaceic Acid (CAS 369403-56-5) Against Key Comparators


Evidence 1: Pyridin-4-yl vs. Phenyl Ring – Differential Lipophilicity and Hydrogen-Bond Acceptor Count Impacting Pharmacokinetic Space

The 4-pyridyl substituent of the target compound contributes one additional hydrogen-bond acceptor (HBA) compared to the phenyl ring found in Boc-phenylglycine. Predicted HBA count is 5 for the target compound versus 4 for Boc-phenylglycine, while the topological polar surface area (TPSA) is predicted at 88.5 Ų compared to 75.6 Ų for Boc-phenylglycine . The pyridyl nitrogen imparts a basic pKa of approximately 5.2, absent in the phenyl analog; this influences solubility and ionization state at physiological pH . These differences in HBA count and TPSA can result in reduced passive membrane permeability and distinct distribution profiles, which are critical considerations in lead optimization programs .

Medicinal Chemistry Drug Design Physicochemical Properties

Evidence 2: α-Substituted Glycine vs. β-Substituted Alanine Scaffold – Impact on Synthetic Coupling Efficiency in Peptide Bond Formation

The α-pyridylglycine scaffold of the target compound positions the side chain directly on the α-carbon, which provides less steric hindrance during amide bond formation compared to β-substituted analogs such as Boc-4-pyridylalanine. Literature precedent for Boc-4-pyridylalanine indicates typical coupling yields of 98.5% using DIC/HOBt on Wang resin [1]. In contrast, α-substituted amino acids often exhibit comparable or slightly reduced coupling yields due to increased steric congestion at the α-carbon, but the lack of a methylene spacer in the target compound allows for a more compact peptide backbone conformation, which can be advantageous in constrained peptidomimetic design . No direct head-to-head coupling yield data for the target compound was identified, representing a data gap that buyers should request from suppliers.

Peptide Synthesis Solid-Phase Synthesis Coupling Efficiency

Evidence 3: Racemic Mixture vs. Enantiopure (S)-Form – Cost-Per-Gram Efficiency for Early-Stage SAR Exploration

The racemic form (CAS 369403-56-5) is commercially available at a purity of ≥95% from multiple suppliers . The enantiopure (S)-form (CAS 1228568-43-1) is also available at 95% purity , but commands a significant price premium typical of chiral resolution processes . Relying on class-level precedent for Boc-amino acid building blocks, the racemic mixture costs approximately 30–50% less per gram than the enantiopure form while providing equivalent chemical reactivity for initial synthetic route scouting and structure-activity relationship (SAR) studies where chirality can be resolved or evaluated later . For procurement decisions, the racemic material represents a cost-effective entry point prior to committing to expensive chiral synthesis or chiral chromatography for the single enantiomer.

SAR Early-Stage Discovery Cost Efficiency

Evidence 4: Free Carboxylic Acid vs. Methyl Ester – Direct Coupling Readiness Without an Additional Saponification Step

The free carboxylic acid form of the target compound enables direct activation and coupling with amine nucleophiles using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) without requiring a prior ester hydrolysis step . In contrast, the methyl ester analog (Methyl alpha-(Boc-amino)pyridine-4-acetate, CAS 500788-96-5) requires an additional saponification step (typically LiOH in THF/H2O) to liberate the free acid before coupling, adding 2–4 hours to the synthetic sequence and introducing an extra purification requirement . This step economy advantage translates to a 15–25% reduction in overall synthesis time when the free acid is used directly, based on typical laboratory workflows for Boc-amino acid coupling reactions [1].

Synthetic Efficiency Step Economy Peptide Coupling

Evidence 5: Orthogonal Protection Strategy – Free Acid vs. tert-Butyl Ester for Sequential Boc Deprotection Selectivity

The free acid form of the target compound offers orthogonal protection when paired with a tert-butyl ester-protected carboxylate elsewhere in the synthetic sequence. The Boc group can be selectively removed under acidic conditions (TFA/CH2Cl2, 1–2 h, rt) without cleaving a tert-butyl ester, which requires stronger acid or longer reaction times [1]. In contrast, the tert-butyl ester analog (Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate, CAS 1822431-00-4) contains two acid-labile protecting groups that may undergo simultaneous or competitive deprotection, reducing selectivity [2]. This differential acid lability—Boc cleavage with ≥95% selectivity in the presence of tert-butyl esters under standard TFA conditions—is a well-established principle in peptide and small-molecule synthesis [1].

Orthogonal Protection Sequential Deprotection Solid-Phase Synthesis

Evidence 6: Supply Chain Verification – Documented Purity and ISO-Certified Manufacturing for Regulated Research Environments

The target compound is supplied by MolCore with a certified purity of 95% under an ISO-certified quality management system, ensuring batch-to-batch consistency suitable for pharmaceutical research and quality control applications . By comparison, some alternative suppliers of structurally related Boc-pyridyl amino acid derivatives list purity at 97% (Leyan, CAS 369403-56-5) , but do not always provide equivalent ISO certification documentation, which is increasingly required for GLP-compliant studies and patent filings [1]. The ISO certification differential provides a documented level of quality assurance that reduces the risk of failed experiments due to unknown impurities, a factor that procurement officers in regulated environments must weigh against marginal purity differences.

Quality Assurance ISO Certification Supply Chain Integrity

Application Scenarios for rac-alpha-N-Boc-Amino-4-pyridineaceic Acid (CAS 369403-56-5) Based on Verified Differentiation Evidence


Scenario 1: Medicinal Chemistry – Synthesis of Factor Xa Inhibitor Derivatives with Pyridyl Pharmacophore Requirements

Research programs developing direct Factor Xa inhibitors require a building block that introduces a 4-pyridyl substituent directly at the α-position of a glycine scaffold to mimic key P1 pharmacophoric interactions within the S1 pocket of the serine protease [1]. The target compound's free carboxylic acid enables direct coupling to elaborated amine intermediates without additional saponification steps (see Evidence 4), while the pyridyl nitrogen provides the hydrogen-bond acceptor capacity and basicity (pKa ~5.2) that phenyl analogs lack (see Evidence 1). This makes the racemic compound particularly suitable for initial SAR exploration where the chiral outcome can be evaluated post-coupling (see Evidence 3).

Scenario 2: Peptide Chemistry – Incorporation of Non-Natural α-Pyridylglycine Residues into Constrained Peptidomimetics

The α-substituted pyridylglycine scaffold provides a geometrically compact residue that can replace natural glycine in peptidomimetic sequences while introducing a heteroaromatic functionality at the backbone α-carbon position [1]. This contrasts with β-substituted analogs (e.g., Boc-4-pyridylalanine) which add a methylene spacer and alter backbone flexibility (see Evidence 2). Researchers designing conformationally constrained peptides or investigating pyridyl-mediated metal coordination should select this α-substituted building block over β-substituted alternatives to maintain the desired backbone geometry.

Scenario 3: Chemical Biology – CYP3A4 Inhibition Probe Design Using Pyridine-Boc Scaffolds

Rational design of CYP3A4 inhibitors has demonstrated that a pyridine ring paired with a Boc-protected amine forms a privileged scaffold for heme-ligating interactions, with the pyridine nitrogen coordinating to the heme iron and the Boc group providing a terminal hydrophobic anchor [1]. Compounds built on this scaffold showed Ks values as low as 0.08 μM and IC50 values of 0.43 μM for the most potent analog (R1-phenyl/R2-indole) [1]. Researchers developing CYP3A4 probes or studying P450 inhibition mechanisms can use rac-alpha-N-Boc-Amino-4-pyridineaceic Acid as a core building block to explore R1/R2 substitution effects systematically (see Evidence 1 for the relevance of HBA count and TPSA in tuning pharmacokinetic profiles).

Scenario 4: Process Chemistry – Large-Scale Synthesis of Lactam-Containing Diaminoalkanes with Orthogonal Protection Requirements

Industrial and process chemistry teams synthesizing lactam-containing diaminoalkane intermediates benefit from the orthogonal protection offered by the free acid form of this building block [1]. The Boc group can be selectively removed under standard TFA conditions while preserving tert-butyl ester protections elsewhere in the molecule (see Evidence 5), enabling sequential deprotection strategies in multi-step syntheses. The ISO-certified manufacturing process (see Evidence 6) further supports use in GMP-pilot environments where batch traceability and quality documentation are mandatory regulatory requirements.

Quote Request

Request a Quote for rac-alpha-N-Boc-Amino-4-pyridineaceic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.